

Physical and chemical properties of (Acetylmethylene)triphenylphosphorane

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Compound of Interest

Compound Name: (Acetylmethylene)triphenylphosphorane

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(Acetylmethylene)triphenylphosphorane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Acetylmethylene)triphenylphosphorane, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized phosphorus ylide, a class of organophosphorus compounds that are pivotal in modern organic synthesis.^[1] Its significance lies predominantly in its role as a Wittig reagent, facilitating the conversion of aldehydes and ketones into alkenes, a fundamental transformation in the construction of complex organic molecules.^{[1][2][3]} This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **(acetylmethylene)triphenylphosphorane**, along with detailed experimental protocols for its synthesis and application.

Core Properties

(Acetylmethylene)triphenylphosphorane is a white to light beige crystalline powder that is stable under an inert atmosphere.^[2] It is soluble in chloroform and slightly soluble in methanol.^{[2][3][4]} Due to its sensitivity to air, appropriate handling and storage conditions are necessary.^[2]

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	1439-36-7	[2][5]
Molecular Formula	C ₂₁ H ₁₉ OP	[2][5]
Molecular Weight	318.35 g/mol	[2][5]
Melting Point	203-205 °C (lit.)	[2]
Boiling Point	478.5±28.0 °C (Predicted)	[2]
Density	1.14 g/cm ³	[2]
Appearance	White to off-white powder	[2]
Solubility	Soluble in chloroform; slightly soluble in methanol	[2][3][4]
Stability	Stable, combustible, air-sensitive	[2]
InChI Key	KAANTNXREIRLCT-UHFFFAOYSA-N	[2]
SMILES	CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3	[2]

Spectroscopic Data

The structural characterization of **(acetylmethylene)triphenylphosphorane** is confirmed through various spectroscopic techniques.[1] A summary of available spectroscopic data is presented below.

Spectrum	Key Peaks/Signals	Reference
^1H NMR	Data available from various sources, typically showing multiplets for the phenyl protons and singlets for the acetyl and methylene protons.	[6][7]
^{13}C NMR	Data available from various sources, confirming the presence of carbonyl, methylene, and phenyl carbons.	[6][7]
IR	Key absorptions corresponding to the carbonyl group ($\text{C}=\text{O}$) and the P-Ph bonds are characteristic.	[6][7]
Mass Spec.	Molecular Ion (M^+): m/z 318. Further fragmentation data is available.	[8]

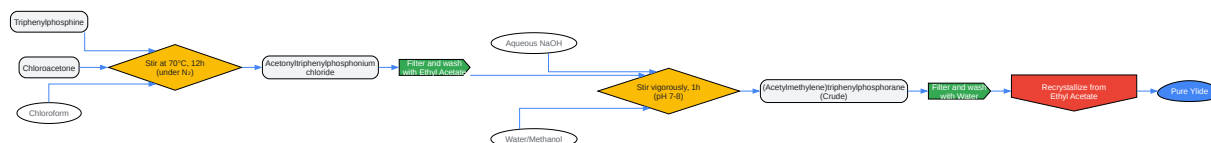
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Synthesis and Reaction Mechanisms

The primary utility of **(acetylmethylene)triphenylphosphorane** is in the Wittig reaction, a Nobel Prize-winning method for alkene synthesis.

Synthesis of (Acetylmethylene)triphenylphosphorane

The synthesis of this ylide is typically a two-step process, starting with the formation of a phosphonium salt followed by deprotonation.

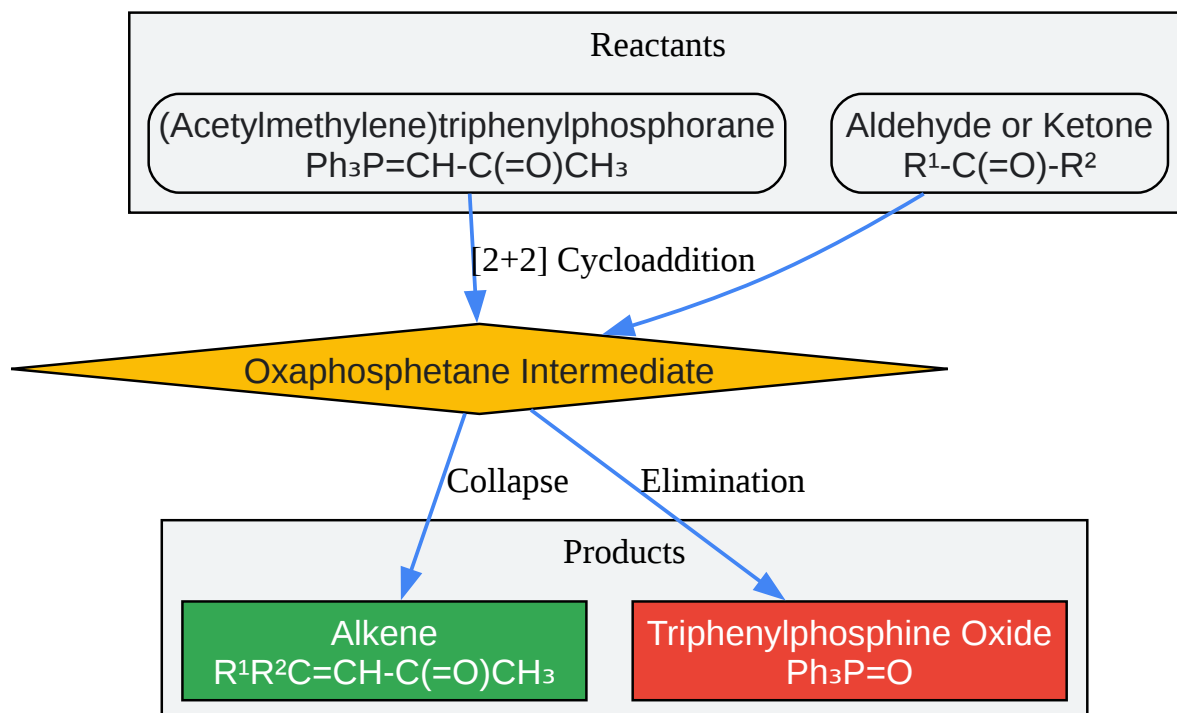


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Synthesis Workflow for (Acetylmethylene)triphenylphosphorane

The Wittig Reaction Mechanism

(Acetylmethylene)triphenylphosphorane reacts with aldehydes or ketones in a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.



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Generalized Wittig Reaction Mechanism

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of (acetylmethylene)triphenylphosphorane.

Synthesis of (Acetylmethylene)triphenylphosphorane

This protocol is adapted from established synthetic procedures.[9]

Step 1: Formation of Acetonyltriphenylphosphonium Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under a nitrogen atmosphere.[9]

- To this solution, add a solution of 1-chloro-2-propanone (50 g, 540.4 mmol) in chloroform (150 mL) dropwise.[9]
- Heat the reaction mixture to 70°C and stir for 12 hours.[9]
- Cool the mixture, and collect the resulting phosphonium salt precipitate by filtration.[9]
- Wash the precipitate with ethyl acetate and dry it under a vacuum.[9]

Step 2: Ylide Formation

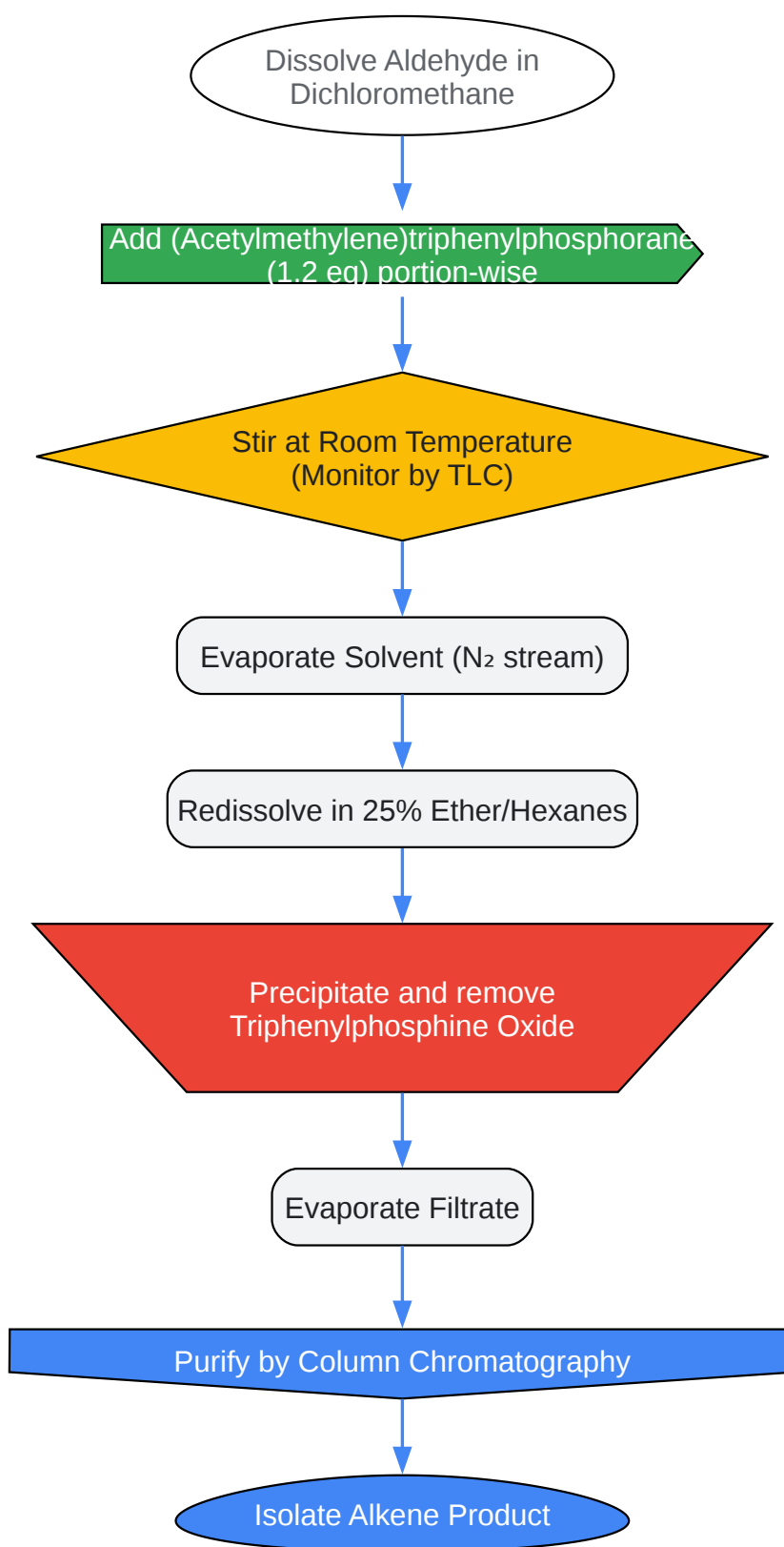
- Suspend the dried phosphonium salt in a mixture of water (250 mL) and methanol (250 mL) and stir for 1 hour.[9]
- Add 2.0 M aqueous sodium hydroxide dropwise until the pH of the mixture is between 7 and 8.[9]
- Stir the mixture vigorously for an additional hour.[9]
- Collect the precipitated **(acetylmethylene)triphenylphosphorane** by filtration and wash it with water.[9]
- Dry the crude product under a vacuum.[9]

Step 3: Purification

- Recrystallize the crude phosphorane from ethyl acetate.[9]
- Dry the purified white solid under a vacuum to afford pure 1-(triphenylphosphoranylidene)propan-2-one.[9]

General Protocol for a Wittig Reaction

This protocol provides a general workflow for the olefination of an aldehyde.



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Experimental Workflow for a Wittig Reaction

Procedure:

- Dissolve the aldehyde (e.g., 50 mg of chlorobenzaldehyde) in a suitable solvent like dichloromethane (3 mL) in a reaction vial with a stir bar.[\[10\]](#)
- Add **(acetylmethylene)triphenylphosphorane** (1.2 molar equivalents) in portions while stirring.[\[10\]](#)
- Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[\[10\]](#)
- Once the reaction is complete, evaporate the solvent using a stream of nitrogen.[\[10\]](#)
- To the residue, add a mixture of 25% diethyl ether in hexanes (2-3 mL) to precipitate the triphenylphosphine oxide byproduct.[\[10\]](#)
- Filter to remove the precipitate and collect the filtrate.
- Evaporate the solvent from the filtrate and purify the crude product by microscale wet column chromatography to obtain the pure alkene.[\[10\]](#)

Applications in Research and Development

(Acetylmethylene)triphenylphosphorane is a versatile reagent with numerous applications in the synthesis of complex molecules, including:

- **Functionalized Pyrrolidines and Cyclobutanones:** It is used in the synthesis of these important heterocyclic and cyclic compounds.[\[2\]](#)[\[3\]](#)
- **Natural Product Synthesis:** It plays a crucial role in the enantioselective synthesis of natural products like (+)-awajanomycin through asymmetric allylboration.[\[2\]](#)[\[3\]](#)
- **Medicinal Chemistry:** It is employed in the preparation of 1,2-dioxanes which have shown antitrypanosomal activity.[\[2\]](#)[\[3\]](#)
- **Alkaloid and Odorant Synthesis:** It is used in the synthesis of amphibian pyrrolizidine alkaloids and silicon-containing acyclic dienone musk odorants.[\[2\]](#)[\[3\]](#)

- Domino Reactions: It is involved in Domino Suzuki/Heck coupling reactions for the preparation of fluorenylidenes.[3]

In conclusion, **(acetylmethylene)triphenylphosphorane** is an indispensable tool in synthetic organic chemistry, offering a reliable method for C-C double bond formation. Its predictable reactivity and the stability of the ylide make it a valuable asset in academic research and the development of new pharmaceuticals and materials.

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